molecular formula C23H24ClN5OS B2831439 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1116006-50-8

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2831439
CAS No.: 1116006-50-8
M. Wt: 453.99
InChI Key: XFFAOKHHGKAAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring a thioether linkage connecting a 2-chlorobenzylamino-substituted pyrimidine core to a phenylpiperazine moiety via an ethanone bridge.

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c24-20-9-5-4-6-18(20)15-25-21-14-22(27-17-26-21)31-16-23(30)29-12-10-28(11-13-29)19-7-2-1-3-8-19/h1-9,14,17H,10-13,15-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFAOKHHGKAAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The 2-chlorobenzylamino group is then introduced via nucleophilic substitution, followed by the formation of the thioether linkage using a thiol reagent. The final step involves the coupling of the phenylpiperazine moiety through an amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can result in various substituted derivatives.

Scientific Research Applications

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it a useful tool in studying biochemical pathways and mechanisms.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares a pyrimidine core with thieno[2,3-d]pyrimidine derivatives described in patents and synthesis studies. Key differences include:

  • Substituents on the pyrimidine ring: The target compound has a 2-chlorobenzylamino group at position 6, whereas analogues like those in EP 2 402 347 A1 (e.g., 2-chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine) feature morpholine and sulfonyl-piperazine groups .
  • Linker chemistry: The thioether-ethanone bridge in the target compound contrasts with thiophene or thietane-based linkers in analogues (e.g., ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) .

Pharmacological Activity

  • Kinase inhibition : Patent-derived compounds (e.g., EP 2 402 347 A1) are designed as kinase inhibitors, with substituents like methanesulfonyl-piperazine enhancing selectivity. The target compound’s 2-chlorobenzyl group may confer distinct binding interactions with kinase ATP pockets .
  • Receptor modulation: Piperazine-containing analogues (e.g., 2-(4-chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone) show serotonin or dopamine receptor affinity. The phenylpiperazine in the target compound may similarly target CNS receptors but with altered pharmacokinetics due to the thioether linkage .

ADMET Properties

  • Solubility : The phenylpiperazine and thioether groups may improve water solubility compared to morpholine-containing analogues (e.g., EP 2 402 347 A1 derivatives), though the chlorobenzyl group could increase lipophilicity .

Tabulated Comparison of Key Features

Feature Target Compound EP 2 402 347 A1 Analogues Thieno[2,3-d]pyrimidine Derivatives
Core structure Pyrimidine with thioether-ethanone bridge Thieno[2,3-d]pyrimidine with morpholine Thieno[2,3-d]pyrimidine with piperazine-ethanone
Key substituents 6-(2-chlorobenzylamino), 4-phenylpiperazin-1-yl 4-morpholin-4-yl, 4-methanesulfonyl-piperazin-1-ylmethyl 4-fluorophenyl, 4-chlorophenoxy
Synthetic route Likely nucleophilic substitution or cross-coupling Suzuki coupling, boronic acid reactions Nucleophilic substitution, silica gel purification
Pharmacological target Hypothesized kinase or CNS receptor modulation Explicit kinase inhibition (e.g., PI3K, mTOR) Serotonin/dopamine receptor modulation
ADMET highlights Moderate solubility (piperazine vs. chlorobenzyl balance), stable ethanone linker High metabolic lability (sulfonyl groups), moderate solubility Variable solubility (fluorophenyl improves lipophilicity)

Biological Activity

The compound 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule with potential pharmacological applications. Its structure features a pyrimidine ring, a thioether linkage, and a piperazine moiety, which together may confer diverse biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN5OSC_{23}H_{24}ClN_5OS with a molecular weight of 454.0 g/mol . The presence of the 2-chlorobenzylamino group and the thioether linkage enhances its reactivity and interaction with biological targets.

PropertyValue
CAS Number1116006-50-8
Molecular FormulaC23H24ClN5OS
Molecular Weight454.0 g/mol

While specific mechanisms for this compound are not well-documented, its structural components suggest potential interactions with various biological targets. The pyrimidine moiety is known for its role in nucleic acids and has been associated with antiviral and anticancer activities. The thioether linkage may enhance binding affinity to enzymes or receptors, potentially modulating their activity.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

Research into related pyrimidine compounds suggests they may possess anticancer properties. The structural features of this compound could allow it to inhibit key enzymes involved in cancer cell proliferation, although specific studies on this compound are still lacking .

Binding Studies

Molecular docking studies are recommended to assess the binding affinity of this compound to specific receptors or enzymes. Such studies can elucidate its potential selectivity compared to structurally similar compounds, which is crucial for developing targeted therapies.

Case Studies and Research Findings

Currently, there are no extensive case studies directly involving this compound. However, related compounds have been evaluated for various biological activities:

  • Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects in vitro against common pathogens.
  • Antiviral Potential : Modified pyrimidine derivatives are often explored for their antiviral capabilities due to their structural resemblance to nucleosides used in antiviral therapies .
  • Antioxidant Properties : Some derivatives have shown promise as antioxidants, which could be beneficial in preventing oxidative stress-related diseases .

Q & A

Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of substituted pyrimidine precursors with 2-chlorobenzylamine under reflux in aprotic solvents (e.g., DMF or THF) to form the pyrimidin-4-ylamine intermediate.
  • Step 2: Thioether linkage formation via nucleophilic substitution between the pyrimidine intermediate and a thiol-containing ketone derivative, often using bases like NaH or K₂CO₃ to deprotonate the thiol group .
  • Step 3: Coupling with a phenylpiperazine moiety under Buchwald-Hartwig or Ullmann conditions for C–N bond formation, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
    Optimization Strategies:
  • Adjusting solvent polarity (e.g., switching from THF to DMSO) to improve intermediate solubility.
  • Temperature control (60–120°C) to balance reaction rate and byproduct formation.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for pyrimidine and phenylpiperazine), thiocarbonyl (C=S, δ 160–180 ppm), and piperazine methylene signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
  • HPLC: Monitor purity (>95%) using C18 columns and UV detection at 254 nm .
  • Elemental Analysis: Validate C, H, N, S percentages within ±0.4% of theoretical values .

Q. What initial pharmacological screening strategies are recommended for assessing bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Target kinases or GPCRs (e.g., serotonin receptors) using fluorescence-based ADP-Glo™ or radioligand binding assays .
  • Cell-Based Viability Assays:
    • Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays at 1–100 µM concentrations .
  • Selectivity Profiling:
    • Screen against related enzyme isoforms (e.g., PI3Kα vs. PI3Kγ) to assess specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents?

Methodological Answer:

  • Substituent Variation:
    • Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) analogs to assess impact on target binding .
    • Modify the phenylpiperazine moiety with heteroaromatic groups (e.g., pyridinyl) to evaluate steric and electronic effects .
  • Biological Testing:
    • Compare IC₅₀ values across analogs in enzyme assays. Correlate logP values (via HPLC) with membrane permeability .

Q. How can contradictions between in vitro and in vivo activity data be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Measure plasma stability (e.g., mouse microsomal incubation) and bioavailability (oral vs. IV administration) .
  • Solubility Optimization:
    • Use co-solvents (e.g., PEG 400) or formulate as nanoparticles to enhance in vivo exposure .
  • Metabolite Identification:
    • LC-MS/MS to detect hydroxylated or glucuronidated metabolites that may reduce efficacy .

Q. How does X-ray crystallography contribute to understanding target interactions?

Methodological Answer:

  • Crystallization: Co-crystallize the compound with its target (e.g., kinase domain) using vapor diffusion in 20–25% PEG 3350 .
  • Key Findings from :
    • Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell dimensions: a = 7.935 Å, b = 8.461 Å, c = 19.004 Å.
    • Hydrogen bonds between the pyrimidine N-H and Asp86 residue (2.8 Å distance) critical for binding .

Q. What computational approaches predict binding affinity and selectivity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Dock the compound into ATP-binding pockets of kinases, scoring poses based on hydrogen bonds and hydrophobic contacts .
  • Molecular Dynamics (GROMACS):
    • Simulate ligand-protein complexes for 100 ns to assess stability of key interactions (e.g., piperazine-phenyl stacking) .
  • QSAR Models:
    • Train models using descriptors like polar surface area and ClogP to predict activity against related targets .

Q. How are metabolic stability and toxicity profiles evaluated during optimization?

Methodological Answer:

  • Metabolic Stability:
    • Incubate with liver microsomes (human/mouse) and quantify parent compound remaining via LC-MS at 0–60 min .
  • Toxicity Screens:
    • Cytotoxicity: HepG2 cells treated at 10–100 µM for 72h; measure LDH release.
    • Genotoxicity: Ames test (TA98 strain) to assess mutagenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.